molecular formula C14H26N2O2 B13113166 tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13113166
M. Wt: 254.37 g/mol
InChI Key: XAXGSSQXMDUZDQ-FOSCPWQOSA-N
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Description

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group and an aminoethyl side chain

Preparation Methods

The synthesis of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[32One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, followed by various transformations to introduce the desired functional groups . Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[32

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-4-5-11(9-16)12(10)6-7-15/h10-12H,4-9,15H2,1-3H3/t10-,11+,12?

InChI Key

XAXGSSQXMDUZDQ-FOSCPWQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CCN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCN

Origin of Product

United States

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